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Ethyl-(1-methyl-cyclopropyl)-

amine

Cat. No.: B7976561

Get Quote

Executive Summary
Ethyl-(1-methyl-cyclopropyl)-amine (CAS: 1965309-99-2, HCl salt) represents a distinct

class of secondary amine building blocks characterized by proximal steric bulk and ring strain.

Unlike simple dialkylamines, the presence of the 1-methyl-cyclopropyl moiety introduces

specific kinetic and thermodynamic constraints:

Steric Hindrance: The quaternary carbon adjacent to the nitrogen significantly retards

nucleophilic attack, requiring high-activity coupling reagents or elevated temperatures.

Volatility: The free base (MW ~99.17 g/mol ) is a volatile liquid. Solvent selection must

account for azeotropic loss during concentration.

Acid Stability: While cyclopropyl amines are generally robust, the 1-substituted ring

possesses latent sensitivity to strong acidic conditions at high temperatures (ring-opening

isomerization).
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This guide provides a rational framework for solvent selection, moving beyond traditional

DCM/DMF systems to engineered solvent systems that enhance reaction kinetics and ensure

process safety.[1]

Physicochemical Profile & Solvent Compatibility[2]
[3][4][5][6]
Understanding the solute-solvent interaction is critical for this lipophilic amine.

Property Value / Characteristic
Implication for Solvent
Selection

Molecular Weight
99.17 (Free Base) / 135.64

(HCl)

High Volatility: Do not

concentrate free base to

dryness under high vacuum.

LogP ~1.2 (Predicted)

Lipophilic: Excellent solubility

in ethers (MTBE, 2-MeTHF)

and chlorinated solvents. Poor

water solubility at pH > 11.

pKa (Conjugate Acid) ~10.2 - 10.8 (Est.)

Basic: Requires strong bases

(DIPEA, Et3N) to deprotonate

the HCl salt in situ.

Steric Profile
High (Neopentyl-like

constraint)

Kinetic Lag: Reactions require

polar aprotic solvents or high-

boiling ethers to facilitate

transition state stabilization.

Decision Framework: Solvent Selection Matrix
The following logic flow dictates the optimal solvent system based on the intended

transformation.
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Reaction Type

Amide Coupling
(Acylation)

SnAr / Pd-Coupling

Salt Formation
(Storage)

Preferred:
2-MeTHF or EtOAc

Standard

Difficult Substrates:
DMF or NMP

Low Solubility
or Slow Kinetics

High Temp Required:
DMSO or CPME

T > 80°C

Precipitation:
MTBE or Et2O

Anhydrous HCl

Click to download full resolution via product page

Figure 1: Solvent decision tree for Ethyl-(1-methyl-cyclopropyl)-amine based on reaction

thermodynamics and kinetics.

Detailed Protocols
Protocol A: Sterically Demanding Amide Coupling
Context: The 1-methyl group hinders the approach of the amine to activated esters. Standard

EDCI/HOBt conditions often stall. We utilize 2-MeTHF as a green, higher-boiling alternative to

DCM, allowing for mild heating if necessary.

Reagents:

Carboxylic Acid (1.0 equiv)

Ethyl-(1-methyl-cyclopropyl)-amine HCl (1.2 equiv)

Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) or HATU (1.2

equiv).

Base: DIPEA (3.5 equiv).

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Recommended] or DMF.
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Step-by-Step Methodology:

Dissolution: Charge the carboxylic acid and 2-MeTHF (10 V, i.e., 10 mL/g) into the reactor.

Activation (if using HATU): Add DIPEA (2.0 equiv) and HATU. Stir at 0°C for 15 minutes.

Note: If using T3P, add the amine before the coupling agent to prevent background

hydrolysis.

Amine Addition: Add Ethyl-(1-methyl-cyclopropyl)-amine HCl followed by the remaining

DIPEA (1.5 equiv).

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.

Critical Control Point: Due to sterics, if conversion is <50% after 4 hours, heat to 45°C. 2-

MeTHF allows this safely (BP 80°C), whereas DCM would reflux vigorously.

Workup (Phase Separation):

Add water (5 V) and separate phases.

Wash organic layer with 0.5M citric acid (removes unreacted amine) and sat. NaHCO3.

Do NOT evaporate to dryness if the product is low MW; the amide may sublime or co-

evaporate.

Protocol B: Handling the Free Base (Volatility
Management)
Context: When the free base is required for Pd-catalyzed cross-couplings, isolation must avoid

yield loss due to volatility.

Solvent Choice:CPME (Cyclopentyl Methyl Ether).[2][3]

Why: CPME forms azeotropes with water that retain the amine better than ether/DCM. It has

low peroxide formation and high stability.

Generation Protocol:
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Suspend the HCl salt in CPME (10 V).

Add 2M NaOH (2.0 equiv) and stir vigorously for 30 mins.

Separate layers. Dry the organic layer with Na2SO4.

Telescoping: Use this CPME solution directly in the next step. Determine concentration via

quantitative NMR or titration rather than gravimetric analysis (evaporation) to prevent loss of

the volatile amine.

Scientific Rationale & Troubleshooting
The "Steric Wall" Effect
The 1-methyl-cyclopropyl group creates a "neopentyl-like" steric environment. In

or acylation reactions, the nucleophilic nitrogen is shielded.

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) increase the energy of the ground

state of the amine (by poorly solvating the organic bulk), theoretically increasing reactivity.

However, 2-MeTHF is often preferred for process safety; it provides higher reaction

temperatures than DCM and better solubility than Toluene.

Acid Sensitivity (Ring Opening)
While cyclopropyl amines are relatively stable, the 1-methyl substituent stabilizes the tertiary

carbocation intermediate if ring opening occurs.

Risk:[4] Heating in strong protic acids (e.g., H2SO4, refluxing HCl) can lead to ring opening

to form homoallylic amines.

Mitigation: Perform salt formation at low temperature (0°C) using anhydrous HCl in ethers

(MTBE/Dioxane). Avoid aqueous acidic reflux.

Green Chemistry Alternatives
Replacing DCM and DMF is a priority in modern drug development.
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Replacement for DCM:2-MeTHF (derived from renewable furfural). It offers cleaner phase

separations (lower water miscibility than THF).

Replacement for DMF:CPME or EtOAc (for T3P couplings).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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